molecular formula C8H7Cl2N3O B1623721 2,4-Dichlorobenzaldehyde semicarbazone CAS No. 62036-34-4

2,4-Dichlorobenzaldehyde semicarbazone

Cat. No.: B1623721
CAS No.: 62036-34-4
M. Wt: 232.06 g/mol
InChI Key: AZDUIBWEJAGLLG-UUILKARUSA-N
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Description

2,4-Dichlorobenzaldehyde semicarbazone is an organic compound with the molecular formula C8H7Cl2N3O It is a derivative of semicarbazone, formed by the reaction of 2,4-dichlorobenzaldehyde with semicarbazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorobenzaldehyde semicarbazone typically involves the reaction of 2,4-dichlorobenzaldehyde with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion. The product is then isolated by filtration and recrystallized from a suitable solvent to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control. The product is purified through crystallization or other separation techniques to meet the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzaldehyde semicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichlorobenzaldehyde semicarbazone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals with antimicrobial or anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzaldehyde semicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: The parent compound, used in the synthesis of 2,4-dichlorobenzaldehyde semicarbazone.

    2,6-Dichlorobenzaldehyde: A similar compound with chlorine atoms at different positions on the benzene ring.

    2,4-Dichlorobenzylideneaminourea: Another derivative with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the semicarbazone moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antimicrobial and anticancer activities make it a valuable compound for various applications .

Properties

CAS No.

62036-34-4

Molecular Formula

C8H7Cl2N3O

Molecular Weight

232.06 g/mol

IUPAC Name

[(E)-(2,4-dichlorophenyl)methylideneamino]urea

InChI

InChI=1S/C8H7Cl2N3O/c9-6-2-1-5(7(10)3-6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4+

InChI Key

AZDUIBWEJAGLLG-UUILKARUSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)N

Origin of Product

United States

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